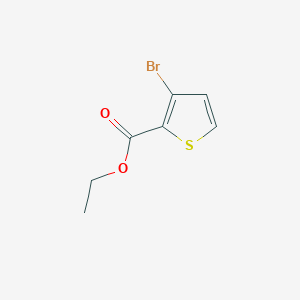

3-Bromothiophène-2-carboxylate d'éthyle

Vue d'ensemble

Description

Ethyl 3-bromothiophene-2-carboxylate is an organic compound with the molecular formula C7H7BrO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its bromine substitution at the third position and an ester functional group at the second position. It is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science .

Applications De Recherche Scientifique

3-Bromothiophène-2-carboxylate d'éthyle : Une analyse complète : Le this compound est un composé chimique polyvalent avec plusieurs applications dans la recherche scientifique. Vous trouverez ci-dessous des sections détaillées mettant l'accent sur des applications uniques :

Recherche sur les semi-conducteurs organiques

Ce composé est utilisé dans la conception et la synthèse de semi-conducteurs organiques. Il contribue au développement de matériaux semi-conducteurs organiques de type n qui sont essentiels pour les cellules solaires polymères non-fullerènes .

Performances photovoltaïques

En raison de sa capacité d'absorption et de ses niveaux d'énergie, le this compound joue un rôle dans l'amélioration des performances photovoltaïques des cellules solaires, améliorant leur efficacité et leur stabilité thermique .

Études de fluorescence

Dans les études de fluorescence, ce composé peut être impliqué dans la synthèse de sondes fluorescentes ratiométriques, qui sont utilisées pour détecter des ions ou des molécules avec une sélectivité et une sensibilité élevées .

Enseignement de la chimie

Enfin, il trouve une application dans l'enseignement de la chimie en tant que composé modèle pour enseigner divers concepts de chimie organique et de synthèse.

Chaque domaine d'application met à profit les propriétés chimiques uniques du this compound, démontrant ainsi son importance dans la recherche scientifique.

Pour des informations plus détaillées ou des études spécifiques liées à ces applications, des recherches supplémentaires et l'accès à des documents techniques seraient nécessaires.

MilliporeSigma - Ethyl 2-bromo-3-thiophenecarboxylate Springer - Ethyl 3-aminobenzo[b]thiophene-2-carboxylate Derived Ratiometric…

Analyse Biochimique

Biochemical Properties

Ethyl 3-bromothiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs . The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation. Additionally, Ethyl 3-bromothiophene-2-carboxylate can form hydrogen bonds with proteins, affecting their structure and function .

Cellular Effects

Ethyl 3-bromothiophene-2-carboxylate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, Ethyl 3-bromothiophene-2-carboxylate can alter gene expression by binding to transcription factors, thereby influencing the transcription of specific genes . Its impact on cellular metabolism includes changes in the levels of metabolites and the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of Ethyl 3-bromothiophene-2-carboxylate involves several key interactions at the molecular level. It can bind to biomolecules such as enzymes and receptors, leading to changes in their activity. For instance, Ethyl 3-bromothiophene-2-carboxylate can inhibit the activity of certain enzymes by forming covalent bonds with their active sites . This inhibition can result in the accumulation of substrates and the depletion of products, thereby affecting metabolic pathways. Additionally, Ethyl 3-bromothiophene-2-carboxylate can activate or inhibit transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 3-bromothiophene-2-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Ethyl 3-bromothiophene-2-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term studies have shown that prolonged exposure to Ethyl 3-bromothiophene-2-carboxylate can lead to changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of Ethyl 3-bromothiophene-2-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes. For example, high doses of Ethyl 3-bromothiophene-2-carboxylate have been associated with toxic effects, including liver and kidney damage . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response .

Metabolic Pathways

Ethyl 3-bromothiophene-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall biological activity .

Transport and Distribution

The transport and distribution of Ethyl 3-bromothiophene-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic anion transporters . Once inside the cell, Ethyl 3-bromothiophene-2-carboxylate can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and efficacy .

Subcellular Localization

Ethyl 3-bromothiophene-2-carboxylate exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The compound’s localization is often mediated by targeting signals and post-translational modifications . For example, Ethyl 3-bromothiophene-2-carboxylate can be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and influence gene expression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 3-bromothiophene-2-carboxylate can be synthesized through several methods. One common method involves the bromination of ethyl thiophene-2-carboxylate. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled temperatures to ensure selective bromination at the third position .

Industrial Production Methods: In industrial settings, the

Propriétés

IUPAC Name |

ethyl 3-bromothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-2-10-7(9)6-5(8)3-4-11-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQBBCHDTVSHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477158 | |

| Record name | ETHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62224-14-0 | |

| Record name | ETHYL 3-BROMOTHIOPHENE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Diethylamino)ethoxy]-4-methoxyaniline](/img/structure/B1354370.png)

![8-Ethoxy-imidazo[1,2-a]pyrazine](/img/structure/B1354372.png)

![(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride](/img/structure/B1354407.png)